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molecular formula C8H8O3 B127334 2-(Trideuteriomethoxy)benzoic acid CAS No. 96739-36-5

2-(Trideuteriomethoxy)benzoic acid

Cat. No. B127334
M. Wt: 155.17 g/mol
InChI Key: ILUJQPXNXACGAN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04181658

Procedure details

6 g of triethylamine and 1.9 g of chloroformic acid methyl ester are added, while stirring and cooling with ice, to 5 g of 5-chloro-2-cyclohexyloxy-nicotinic acid in 150 ml of tetrahydrofuran. Stirring is continued for 30 minutes at 0° C. and, while stirring, 4.6 g of 4-(2-aminoethyl)-2-methoxybenzoic acid are added in the form of its hydrochloride. The mixture is further stirred for 4 hours at room temperature, the solvent removed under reduced pressure, the residue reprecipitated from ammonia and recrystallized from ethanol or ethyl acetate. The 4-(2-<5-chloro-2-cyclohexyloxy-nicotinamido>-ethyl)-2-methoxy-benzoic acid obtained melts at 170°-172° C.
Name
5-chloro-2-cyclohexyloxy-nicotinic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-(2-aminoethyl)-2-methoxybenzoic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(Cl)=O.ClC1C=NC(OC2CCCCC2)=C(C=1)C(O)=O.NCC[C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=[O:31])=[C:28]([O:35][CH3:36])[CH:27]=1.Cl>O1CCCC1.C(N(CC)CC)C>[CH3:36][O:35][C:28]1[CH:27]=[CH:26][CH:34]=[CH:33][C:29]=1[C:30]([OH:32])=[O:31]

Inputs

Step One
Name
5-chloro-2-cyclohexyloxy-nicotinic acid
Quantity
5 g
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)OC1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-(2-aminoethyl)-2-methoxybenzoic acid
Quantity
4.6 g
Type
reactant
Smiles
NCCC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
The mixture is further stirred for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue reprecipitated from ammonia
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol or ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04181658

Procedure details

6 g of triethylamine and 1.9 g of chloroformic acid methyl ester are added, while stirring and cooling with ice, to 5 g of 5-chloro-2-cyclohexyloxy-nicotinic acid in 150 ml of tetrahydrofuran. Stirring is continued for 30 minutes at 0° C. and, while stirring, 4.6 g of 4-(2-aminoethyl)-2-methoxybenzoic acid are added in the form of its hydrochloride. The mixture is further stirred for 4 hours at room temperature, the solvent removed under reduced pressure, the residue reprecipitated from ammonia and recrystallized from ethanol or ethyl acetate. The 4-(2-<5-chloro-2-cyclohexyloxy-nicotinamido>-ethyl)-2-methoxy-benzoic acid obtained melts at 170°-172° C.
Name
5-chloro-2-cyclohexyloxy-nicotinic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-(2-aminoethyl)-2-methoxybenzoic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(Cl)=O.ClC1C=NC(OC2CCCCC2)=C(C=1)C(O)=O.NCC[C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=[O:31])=[C:28]([O:35][CH3:36])[CH:27]=1.Cl>O1CCCC1.C(N(CC)CC)C>[CH3:36][O:35][C:28]1[CH:27]=[CH:26][CH:34]=[CH:33][C:29]=1[C:30]([OH:32])=[O:31]

Inputs

Step One
Name
5-chloro-2-cyclohexyloxy-nicotinic acid
Quantity
5 g
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)OC1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-(2-aminoethyl)-2-methoxybenzoic acid
Quantity
4.6 g
Type
reactant
Smiles
NCCC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
The mixture is further stirred for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue reprecipitated from ammonia
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol or ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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